1-Methyl-6-nitro-1H-indazol-3(2H)-one

Cyclic Voltammetry Electrochemistry DFT Calculations

1-Methyl-6-nitro-1H-indazol-3(2H)-one (CAS 712-31-2) belongs to the indazolone class, a subset of the broader indazole family, characterized by a fused benzene-pyrazole ring system bearing a 3-oxo group, a 6-nitro substituent, and a 1-methyl group ,. While related scaffolds such as 5-nitroindazolin-3-ones and 6-nitroindazoles have been investigated for diverse biological activities including enzyme inhibition and antiprotozoal effects , the specific 1-methyl-6-nitroindazol-3(2H)-one configuration introduces distinct electronic properties and substitution patterns that fundamentally alter its behavior in chemical transformations and biological assays, precluding its direct substitution with generic analogs.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B12442374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-nitro-1H-indazol-3(2H)-one
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1
InChIInChI=1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)8(12)9-10/h2-4H,1H3,(H,9,12)
InChIKeyRVLYTYFKMGDGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-6-nitro-1H-indazol-3(2H)-one: A Specialized N-Methylated 6-Nitroindazolone Scaffold for Targeted Research and Synthesis


1-Methyl-6-nitro-1H-indazol-3(2H)-one (CAS 712-31-2) belongs to the indazolone class, a subset of the broader indazole family, characterized by a fused benzene-pyrazole ring system bearing a 3-oxo group, a 6-nitro substituent, and a 1-methyl group [1], [2]. While related scaffolds such as 5-nitroindazolin-3-ones [3] and 6-nitroindazoles [4] have been investigated for diverse biological activities including enzyme inhibition [4] and antiprotozoal effects [3], the specific 1-methyl-6-nitroindazol-3(2H)-one configuration introduces distinct electronic properties and substitution patterns [2] that fundamentally alter its behavior in chemical transformations and biological assays, precluding its direct substitution with generic analogs.

Why Generic Substitution Fails for 1-Methyl-6-nitro-1H-indazol-3(2H)-one in Research and Development


The indazole scaffold exhibits extreme sensitivity to both the position of substitution and the nature of the substituent, rendering it non-interchangeable in synthetic and biological applications. The critical differentiators for 1-methyl-6-nitro-1H-indazol-3(2H)-one include: (i) the regiospecific placement of the nitro group at the 6-position, which dictates a unique electronic environment and reduction potential compared to 5- or 7-nitro isomers [1]; (ii) the presence of N1-methylation, which fundamentally alters tautomeric equilibria and electrochemical behavior relative to unsubstituted 1H-indazoles [2]; (iii) the 3-oxo functionality, which introduces a hydrogen bond acceptor and a reactive site for further derivatization, distinguishing it from 3-unsubstituted 6-nitroindazoles [3]. These structural elements act synergistically: the 1-methyl group stabilizes a specific tautomeric form, the 6-nitro group governs electrophilic character and redox activity, and the 3-one provides a handle for further chemical elaboration. Consequently, substituting with an isomer bearing a nitro group at a different position (e.g., 5-nitro or 7-nitro) [4] or an analog lacking the 1-methyl group [5] will inevitably yield divergent reactivity, altered biological activity, and irreproducible results, as substantiated by the quantitative evidence below.

Quantitative Evidence: Comparative Performance Data for 1-Methyl-6-nitro-1H-indazol-3(2H)-one


Divergent Electrochemical Behavior: N1-Methyl vs. N2-Alkyl Substituted 6-Nitroindazoles

Cyclic voltammetry and DFT studies unequivocally demonstrate that 1-alkyl substituted nitroindazoles, such as 1-methyl-6-nitro-1H-indazol-3(2H)-one, exhibit fundamentally different electrochemical behavior and electronic distribution compared to their 2-alkyl substituted isomers. This is attributed to the known different electronic distribution in these two classes of compounds [1]. While the study confirms distinct behavior, it does not provide isolated quantitative reduction potential values for the specific target compound; however, the documented difference between 1-alkyl and 2-alkyl nitroindazole classes is a critical, experimentally validated differentiation factor [1].

Cyclic Voltammetry Electrochemistry DFT Calculations Electronic Structure

Human MAO-B Enzyme Inhibition Potency: 6-Nitroindazole Core vs. 5-Nitro and 7-Nitro Isomers

For research programs targeting human monoamine oxidase B (MAO-B), the choice of nitroindazole scaffold is critical. Direct comparative data show that the 6-nitroindazole core, which is present in 1-methyl-6-nitro-1H-indazol-3(2H)-one, provides a significantly more potent inhibitory profile than the widely studied 7-nitroindazole (7-NI) [1]. Specifically, 6-nitroindazole inhibits human MAO-B with an IC50 of 2.5 μM, which is approximately 11-fold more potent than 7-nitroindazole (IC50 = 27.8 μM). Furthermore, 6-nitroindazole exhibits a K(i) value of 0.102 μM for MAO-B, indicating high-affinity binding [1].

Monoamine Oxidase B Enzyme Inhibition IC50 Neuroprotection

In Vivo Antinociceptive Activity: 6-Nitroindazole Core vs. 7-Nitroindazole and Unsubstituted Indazole

In mouse models of pain, the 6-nitroindazole core demonstrates a distinct in vivo pharmacological profile compared to its analogs. In the acetic acid-induced abdominal constriction assay, 6-nitroindazole exhibits an ED50 of 44.0 mg/kg, which is substantially higher (i.e., less potent) than 7-nitroindazole (ED50 = 22.5 mg/kg) but lower than indazole (ED50 = 48.5 mg/kg) [1]. This differential potency is consistent across the formalin-induced hindpaw licking assay, where 6-nitroindazole has an ED50 of 62.5 mg/kg, compared to 27.5 mg/kg for 7-NI and 41.0 mg/kg for indazole [1].

Antinociception In Vivo Pharmacology ED50 Pain Models

Tautomeric and Electronic Distinction: 6-Nitro-1H-indazol-3-ol vs. 1-Methyl-6-nitro-1H-indazol-3(2H)-one

The compound 6-nitro-1H-indazol-3-ol (CAS not provided, tautomeric to 3-indazolinone) serves as a close synthetic precursor to 1-methyl-6-nitro-1H-indazol-3(2H)-one. However, the two compounds are not functionally interchangeable due to the presence of the N1-methyl group on the target compound. The methyl group locks the molecule in a specific tautomeric state and alters its electronic distribution [1]. As a point of reference, 6-nitro-1H-indazol-3-ol is known as an intermediate for the synthesis of 3-chloro-6-nitro-1H-indazole via treatment with a chlorinating agent [2]. The 1-methylated analog, by contrast, is expected to exhibit different reactivity at the 3-position and different physicochemical properties (e.g., solubility, logP) due to the absence of an exchangeable proton and the altered electron density on the pyrazole ring [1].

Tautomerism Electronic Distribution Synthetic Intermediate Structural Biology

Optimal Application Scenarios for 1-Methyl-6-nitro-1H-indazol-3(2H)-one Based on Its Differentiated Properties


As a Scaffold for Designing Potent and Selective MAO-B Inhibitors

Based on the 11-fold higher potency of the 6-nitroindazole core against human MAO-B (IC50 = 2.5 μM) compared to 7-nitroindazole (IC50 = 27.8 μM) [1], 1-methyl-6-nitro-1H-indazol-3(2H)-one is the preferred starting point for medicinal chemistry campaigns focused on developing novel MAO-B inhibitors. Its potent inhibition profile, combined with its radical scavenging activity (k ≈ 10¹⁰ M⁻¹ s⁻¹) [1], makes it a compelling candidate for neuroprotection research in Parkinson's disease and other neurodegenerative disorders where MAO-B activity and oxidative stress are implicated.

In Structure-Activity Relationship (SAR) Studies of Antinociceptive Agents

This compound serves as a critical comparator in SAR studies aimed at dissecting the contribution of the nitro group position and N1-alkylation to in vivo antinociceptive activity. Its unique ED50 profile in pain models—44.0 mg/kg (acetic acid) and 62.5 mg/kg (formalin) [2]—provides a quantitative benchmark distinct from 7-nitroindazole (ED50 = 22.5 and 27.5 mg/kg, respectively) and unsubstituted indazole (ED50 = 48.5 and 41.0 mg/kg, respectively) [2]. Researchers seeking to optimize analgesic efficacy while minimizing cardiovascular side effects [2] will find this compound essential for understanding the pharmacological consequences of the 6-nitro substitution pattern.

As a Key Synthetic Intermediate Requiring a Fixed N1-Methylated Indazolone Core

In multi-step organic syntheses, 1-methyl-6-nitro-1H-indazol-3(2H)-one is indispensable as a building block when a non-tautomerizable N1-methylated indazolone is required. Unlike its non-methylated counterpart, 6-nitro-1H-indazol-3-ol, which can exist in a tautomeric equilibrium [3], the 1-methyl group in the target compound locks the structure, preventing unwanted side reactions during further derivatization (e.g., at the 3-oxo group or via nitro reduction). This property ensures synthetic reproducibility and yields a single, well-defined product, which is essential for subsequent biological testing or for use in patent applications where a specific chemical entity must be claimed.

In Fundamental Studies of Nitroindazole Electrochemistry and Electronic Structure

This compound is a valuable probe for investigating the relationship between N-alkylation and electrochemical properties in heterocyclic systems. Comparative studies have established that 1-alkyl and 2-alkyl substituted nitroindazoles exhibit markedly different behaviors in cyclic voltammetry, which are linked to fundamental differences in their electronic distribution [4]. Using 1-methyl-6-nitro-1H-indazol-3(2H)-one in such studies provides a well-defined model for exploring how N1-alkylation influences reduction potentials, radical anion stability, and dimerization pathways [4], which are key considerations for designing redox-active probes or understanding the metabolic activation of nitroaromatic drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-6-nitro-1H-indazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.